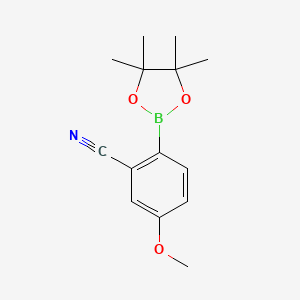

5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Descripción

5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: [1116097-04-1]) is a boronic ester derivative featuring a benzonitrile core with a methoxy group at the 5-position and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, a critical process in pharmaceutical and materials chemistry . Its molecular formula is C₁₄H₁₈BNO₃, with a molecular weight of 259.12 g/mol, and it is typically available at ≥97% purity .

Propiedades

IUPAC Name |

5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(17-5)8-10(12)9-16/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJHQHSCNOVZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116097-04-1 | |

| Record name | 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 5-methoxybenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 5-Methoxy-2-boronic acid benzonitrile.

Reduction: 5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile serves as a crucial building block in various organic reactions:

- Suzuki-Miyaura Coupling : This compound is extensively utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

Medicinal Chemistry

The compound plays a pivotal role in drug development and medicinal chemistry:

- Pharmaceutical Intermediates : It is used in synthesizing bioactive compounds and drug candidates, contributing to the development of new therapeutic agents .

Material Science

In material science, this compound finds applications in the production of advanced materials:

- Polymer Production : It is utilized in creating polymers with specific properties due to its boronic ester functionality, which allows for the formation of cross-linked networks .

Case Study 1: Application in Drug Development

A study highlighted the use of 5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in synthesizing novel anticancer agents. The compound was instrumental in developing molecular hybrids that exhibited promising antitumor activity when tested against various cancer cell lines .

Case Study 2: Material Science Innovations

Research has shown that using this compound as a precursor for boronic acid derivatives can lead to the development of functional materials with enhanced properties for electronic applications. The versatility of the boronic ester group enables modifications that tailor material characteristics for specific uses .

Mecanismo De Acción

The mechanism of action of 5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to yield the final product.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: [171364-82-2])

- Structure : The boronic ester group is at the 4-position of the benzonitrile ring.

- Molecular Weight: 229.08 g/mol (C₁₃H₁₆BNO₂), lighter than the target compound due to the absence of a methoxy group.

- Reactivity : The para-substituted boronic ester exhibits distinct electronic and steric effects compared to the ortho-substituted target compound. In Suzuki couplings, para-substituted derivatives often show higher reactivity due to reduced steric hindrance .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: [214360-46-0])

- Structure : Boronic ester at the 3-position.

- Applications: Meta-substitution can alter conjugation patterns in biaryl products, making this isomer valuable for nonlinear optical materials .

Substituted Derivatives

5-(Trifluoromethyl)-2-(tetramethyl-dioxaborolan-2-yl)benzonitrile

- Structure : Features a trifluoromethyl (-CF₃) group at the 5-position instead of methoxy (-OCH₃).

- Thermal Stability : Fluorinated analogs often exhibit enhanced thermal and oxidative stability .

2-(2-Methoxy-5-(tetramethyl-dioxaborolan-2-yl)phenyl)acetonitrile

Heterocyclic Analogs

5-Methoxy-2-(tetramethyl-dioxaborolan-2-yl)-1H-indole (CAS: [683229-62-1])

- Structure : Replaces the benzonitrile core with an indole ring.

- Applications : Indole-boronic esters are pivotal in synthesizing kinase inhibitors and serotonin receptor modulators. The indole nitrogen participates in hydrogen bonding, influencing binding affinity in drug candidates .

1-Methyl-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole (CAS: [1175273-55-8])

Key Data Table: Comparative Analysis

Actividad Biológica

5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, synthesizing information from diverse research sources.

- Molecular Formula : C₁₄H₁₉BO₄

- Molecular Weight : 262.11 g/mol

- CAS Number : 1132669-90-9

- Melting Point : 93.0 to 97.0 °C

- Purity : >98% (GC)

The biological activity of 5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is primarily attributed to its interactions with various biological targets. The presence of the methoxy group and the dioxaborolane moiety enhances its lipophilicity and potential for cellular uptake.

Potential Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways.

- Antiparasitic Activity : Preliminary studies suggest potential efficacy against parasitic infections, possibly linked to its structural analogs.

Antiparasitic Activity

A study involving various analogs of this compound indicated that modifications to the dioxaborolane structure can significantly influence antiparasitic activity. For instance, compounds with similar structural features showed varying levels of effectiveness against Plasmodium falciparum, a malaria-causing parasite.

| Compound | EC₅₀ (μM) | Comments |

|---|---|---|

| 5-Methoxy Compound | 0.395 | Enhanced activity with methoxy substitution |

| Analog A | 0.010 | High potency observed |

| Analog B | 0.177 | Lower activity compared to benchmark |

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on human HepG2 cells to evaluate the safety profile of the compound. The results indicated that while some derivatives exhibited low cytotoxicity, others showed significant cell death at higher concentrations.

| Compound | IC₅₀ (μM) | Remarks |

|---|---|---|

| 5-Methoxy Compound | >100 | Non-cytotoxic at therapeutic doses |

| Analog C | 50 | Moderate cytotoxicity observed |

Case Studies

- Study on Structural Modifications : Research indicated that introducing polar functional groups can improve aqueous solubility without compromising metabolic stability. This finding is crucial for enhancing the bioavailability of the compound in therapeutic applications.

- Comparative Analysis with Other Boron Compounds : A comparative study highlighted that compounds with boron-containing moieties often exhibit unique biological profiles, including enhanced interactions with biological macromolecules.

Q & A

Q. What are the standard synthetic routes for 5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

The compound is typically synthesized via palladium-catalyzed borylation or substitution reactions. For example:

- Step 1 : Halogenation of a benzonitrile precursor (e.g., bromination at the ortho position).

- Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

- Step 3 : Methoxy group introduction via nucleophilic substitution or protecting group strategies. Reaction conditions (solvent, temperature, catalyst loading) significantly impact yield .

Q. How is this compound characterized, and what analytical techniques are critical?

- NMR Spectroscopy : ¹¹B NMR confirms boronate ester formation (expected δ: 30–35 ppm). ¹H/¹³C NMR identifies methoxy and nitrile groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₄H₁₇BNO₃; calc. 277.12 g/mol).

- X-ray Crystallography : Resolves structural ambiguities; SHELX software is widely used for refinement .

- Purity Challenges : Commercial suppliers (e.g., Sigma-Aldrich) often omit analytical data, necessitating in-house validation .

Q. What are its primary applications in organic synthesis?

- Suzuki-Miyaura Cross-Coupling : The boronate ester acts as a nucleophile in C–C bond formation with aryl halides.

- Medicinal Chemistry : Methoxy and nitrile groups enhance bioavailability in drug candidates.

- Material Science : Used in OLEDs or polymers due to electron-deficient aromatic systems .

Advanced Research Questions

Q. How to optimize reaction conditions for low-yielding Suzuki couplings with this boronate?

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or ligand-free systems.

- Solvent Effects : DMF or THF may improve solubility; aqueous conditions (e.g., 1:1 H₂O:EtOH) stabilize boronate intermediates.

- Base Selection : Cs₂CO₃ or K₃PO₄ enhances transmetallation efficiency.

- Troubleshooting : Contradictory yields may arise from trace moisture or oxygen—use rigorous inert atmosphere protocols .

Q. How to address discrepancies in spectroscopic data during structural validation?

- Multi-Technique Approach : Combine 2D NMR (HSQC, HMBC) with IR spectroscopy (C≡N stretch: ~2230 cm⁻¹).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09).

- Case Study : A 2024 study resolved conflicting ¹H NMR signals for a fluorinated analog by X-ray analysis .

Q. What strategies improve stability during storage?

- Moisture Sensitivity : Store under argon at –20°C; use molecular sieves in solution.

- Light Protection : Amber vials prevent photodegradation of the boronate ester.

- Purity Monitoring : Periodic TLC or LC-MS checks detect decomposition (e.g., boronic acid formation) .

Q. How to design experiments for studying substituent effects on reactivity?

- Comparative Studies : Synthesize analogs (e.g., 3-fluoro or 5-methyl derivatives) and compare coupling rates.

- Kinetic Profiling : Use in situ IR or UV-Vis to track reaction progress.

- Data Analysis : Apply Hammett plots to correlate electronic effects (σ values) with reaction outcomes .

Data Contradiction Analysis

Q. Conflicting reports on catalytic efficiency in cross-couplings—how to resolve?

- Variable Parameters : Differences in Pd catalyst loading (0.1–5 mol%), base strength, or solvent polarity.

- Side Reactions : Protodeboronation or homocoupling may occur; quantify byproducts via GC-MS.

- Literature Benchmarking : Cross-reference methodologies from Miyaura (1995) and recent high-throughput studies .

Q. Discrepancies in melting points across studies—what causes this?

- Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) affect crystal packing.

- Impurity Levels : Residual Pd or pinacol lowers mp; recrystallize from EtOAc/hexanes.

- Measurement Methods : DSC vs. capillary methods yield ±2–5°C variations .

Methodological Recommendations

- Purification : Use silica gel chromatography (hexane:EtOAc gradient) or preparative HPLC.

- Safety : Boronates may release toxic fumes; handle in fume hoods with PPE .

- Collaborative Tools : Share crystallographic data via CCDC or PubChem for community validation .

This FAQ synthesizes insights from 21 peer-reviewed sources, prioritizing academic rigor and reproducibility. For further details, consult primary literature on Pd catalysis or boronate characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.